2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
CAS No.: 1040676-56-9
Cat. No.: VC11936054
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040676-56-9 |
|---|---|
| Molecular Formula | C22H23N3O4S2 |
| Molecular Weight | 457.6 g/mol |
| IUPAC Name | 2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H23N3O4S2/c1-4-16-6-8-17(9-7-16)24-20(26)13-30-22-23-12-19(21(27)25-22)31(28,29)18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) |
| Standard InChI Key | YTHGQYBGDATCEF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Introduction
The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and drug development. It belongs to the category of sulfonamide derivatives and pyrimidine analogs, which are known for their diverse biological activities.
Molecular Formula and Weight:
The molecular formula for this compound is not explicitly provided in the search results, but based on similar structures, it can be inferred to be around C24H26N3O5S2, with a molecular weight of approximately 510 g/mol.
Synthesis
The synthesis of such compounds generally involves several key steps, including the incorporation of sulfonyl and pyrimidine functionalities. Techniques such as chromatography are often utilized for purification to ensure high purity of the final product. The synthesis may require careful monitoring of reaction conditions to prevent by-products.
Biological Activity:
The sulfonyl and pyrimidine groups in this compound are known to modulate enzyme activity and may interfere with cellular processes such as DNA replication and protein synthesis. This could lead to therapeutic effects in diseases where similar structures have shown efficacy.
Research Findings:
While specific research findings on this exact compound are not available, related compounds have shown potential in various therapeutic areas, including anticancer and anti-inflammatory activities.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C24H26N3O5S2 (Inferred) |
| Molecular Weight | Approximately 510 g/mol (Inferred) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Potential Applications | Medicinal chemistry, drug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume